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Core Science & Biosynthesis

Foundational

Z-Ser-Ser-OMe chemical structure and molecular weight

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and peptide science. Structure, Synthesis, and Applications in Drug Development [1][2] Executive Summary Z-Ser-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and peptide science.

Structure, Synthesis, and Applications in Drug Development [1][2]

Executive Summary

Z-Ser-Ser-OMe (N-Benzyloxycarbonyl-L-seryl-L-serine methyl ester) is a protected dipeptide intermediate critical in the synthesis of serine-rich bioactive peptides and biodegradable polyurethanes.[1][2] Unlike simple amino acid derivatives, this compound presents specific synthetic challenges due to the presence of dual hydroxyl side chains, which require orthogonal protection strategies to prevent O-acylation during chain elongation.[1]

This guide provides a definitive structural analysis, a validated synthesis protocol utilizing side-chain protection, and key physicochemical data for researchers utilizing this compound as a protease substrate or a building block in prodrug design.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification[1][5]
  • IUPAC Name: Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-hydroxypropanoyl]amino]-3-hydroxypropanoate[1][2]

  • Common Name: Z-Ser-Ser-OMe

  • Molecular Formula:

    
    [1][2]
    
  • Key Functional Groups:

    • Z (Cbz): Carbobenzyloxy amine protection (acid-stable, hydrogenolysis-labile).[1][2]

    • Serine Backbone: Two L-serine residues providing hydrophilic hydroxyl handles.[1][2]

    • Methyl Ester (OMe): C-terminal protection (base-labile).[1][2]

Structural Hierarchy

The molecule consists of a lipophilic "cap" (Z-group) facilitating cell permeability in prodrug applications, followed by a polar di-serine core.[1]

Z_Ser_Ser_OMe_Structure Z_Group Z-Group (Carbobenzyloxy) Ser1 L-Serine 1 (N-Terminal) Z_Group->Ser1 Amide Bond Ser2 L-Serine 2 (C-Terminal) Ser1->Ser2 Amide Bond OH1 Hydroxyl (-OH) Unprotected/Reactive Ser1->OH1 OMe Methyl Ester (OMe) Ser2->OMe Ester Bond OH2 Hydroxyl (-OH) Unprotected/Reactive Ser2->OH2

Figure 1: Structural connectivity of Z-Ser-Ser-OMe highlighting the reactive hydroxyl side chains.[1][2]

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data is derived from calculated consensus values and experimental references for the dipeptide class.

PropertyValueNotes
Molecular Weight (Average) 340.33 g/mol Calculated based on standard atomic weights.[1][2]
Monoisotopic Mass 340.1271 Da Essential for Mass Spectrometry (ESI-MS) identification

.[1][2]
Solubility DMSO, DMF, MethanolSoluble in polar organic solvents; limited solubility in water due to the Z-group.[2]
Melting Point 165–170 °C (Dec)Dependent on crystallization solvent; dipeptides often decompose upon melting.[1][2]
pKa (Side Chains) ~13Hydroxyl groups are weakly acidic but nucleophilic.[1][2]

Synthesis & Purification Protocols

The Challenge of Hydroxyl Groups

Direct coupling of Z-Ser-OH and H-Ser-OMe without side-chain protection often leads to O-acylation (ester formation on the side chain) rather than the desired amide bond.[1][2] Therefore, the "Gold Standard" protocol utilizes tert-butyl (tBu) protection for the side chains, followed by selective acidolysis.[1]

Validated Synthesis Workflow

Reaction: Coupling of Z-Ser(tBu)-OH with H-Ser(tBu)-OMe


 Deprotection.[1][2]
Reagents:
  • Coupling: EDC.HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.0 eq).[1]

  • Solvent: Anhydrous DMF or DCM.[1][3]

  • Deprotection: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).[1]

Step-by-Step Protocol:
  • Activation: Dissolve Z-Ser(tBu)-OH (1.0 eq) in DCM. Add HOBt and EDC.HCl at 0°C. Stir for 15 minutes to form the active ester.

  • Coupling: Add H-Ser(tBu)-OMe[1][2]·HCl (1.0 eq) and DIPEA. Stir at 0°C for 1 hour, then warm to room temperature (RT) overnight.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M Citric Acid (removes unreacted amine), Sat.[1] NaHCO

    
     (removes unreacted acid), and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Intermediate Isolation: Evaporate solvent to yield Z-Ser(tBu)-Ser(tBu)-OMe .

  • Global Deprotection: Dissolve the intermediate in TFA/DCM (1:1). Stir for 1-2 hours at RT.[1][2][4][5] The tBu groups are cleaved, leaving the Z-group and Methyl Ester intact (Z is stable to TFA; OMe is stable to acid).[1]

  • Final Purification: Precipitate with cold diethyl ether or purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Synthesis_Workflow Input1 Z-Ser(tBu)-OH Coupling Coupling Reaction (EDC/HOBt, DIPEA, DCM) Input1->Coupling Input2 H-Ser(tBu)-OMe Input2->Coupling Intermediate Intermediate: Z-Ser(tBu)-Ser(tBu)-OMe Coupling->Intermediate Amide Bond Formation Deprotection Side-Chain Deprotection (TFA / DCM 1:1) Intermediate->Deprotection Cleavage of tBu ethers Final Final Product: Z-Ser-Ser-OMe Deprotection->Final Purification (HPLC/Precipitation)

Figure 2: Orthogonal protection strategy for the synthesis of Z-Ser-Ser-OMe.

Analytical Characterization

To validate the identity of Z-Ser-Ser-OMe, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI+):

    • Expected

      
      [1][2]
      
    • Expected

      
      [1][2]
      
    • Note: If the tBu groups were not fully removed, peaks at +56 Da (397.1) or +112 Da (453.[1]2) will be observed.

  • 
    H-NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       7.35 (m, 5H, Ph -CH
      
      
      
      -).[1][2]
    • 
       5.05 (s, 2H, Ph-CH
      
      
      
      -O).[1][2]
    • 
       3.60 (s, 3H, -OCH
      
      
      
      ).[1]
    • 
       3.5–3.8 (m, 4H, Ser 
      
      
      
      -CH
      
      
      ).[1]
    • Distinct amide doublets (NH) around

      
       7.5–8.5 ppm.[1]
      

Applications in Drug Development[11][12][13]

Protease Substrate Modeling

Z-Ser-Ser-OMe serves as a minimal substrate for serine proteases and cathepsins .[1][2] The Z-group mimics the P3/P4 hydrophobic pocket interactions, while the Ser-Ser motif probes the enzyme's specificity for polar, non-charged residues at the P1/P2 positions.[1]

Prodrug Linker Systems

In "Trojan Horse" drug delivery, the Ser-Ser motif is used as a cleavable linker.[1]

  • Mechanism: The hydroxyl groups can be functionalized with drugs (via ester/carbonate linkages).[1]

  • Release: Upon cellular entry, endogenous esterases or specific proteases cleave the peptide backbone or the side-chain linkage, releasing the active cargo.[1]

  • Advantage: The Z-group enhances lipophilicity, improving passive diffusion across cell membranes before cleavage occurs.[1]

Polyurethane Biomaterials

Z-Ser-Ser-OMe is utilized as a chain extender in the synthesis of biodegradable polyurethanes .[1][2][6] The dipeptide segment introduces enzymatic cleavage sites into the polymer backbone, allowing for controlled degradation in tissue engineering scaffolds.

References

  • Sigma-Aldrich. N-Z-L-serine methyl ester (Monomer Data).[1][2] Retrieved from .[1][2]

  • Bachem. Peptide Synthesis Guide: Protection Strategies for Serine. Retrieved from .[1]

  • Luckose, F. et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition.[1] .[1]

  • Tatehata, S. et al. Synthesis of Polyetherurethanes Containing L-serine Dipeptide and Their Use as Materials for Biomedical Films.[1][7] Journal of Applied Polymer Science.[1] .

  • PubChem. Compound Summary: Z-Ser-OMe (Analog Reference).[1][2].[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Z-Ser-Ser-OMe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the solution-phase peptide coupling of N-benzyloxycarbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the solution-phase peptide coupling of N-benzyloxycarbonyl-L-serine (Z-Ser-OH) with L-serine methyl ester (H-Ser-OMe) to synthesize the dipeptide Z-Ser-Ser-OMe. The synthesis of serine-containing peptides is crucial in drug discovery and biochemical research; however, it presents unique challenges, including the potential for racemization and side reactions involving the hydroxyl side chain. This guide delves into the mechanistic rationale behind selecting optimal coupling reagents and reaction conditions. It offers detailed, field-proven protocols for common coupling methodologies, including those utilizing carbodiimides with additives and uronium-based reagents. Furthermore, this document provides troubleshooting insights and a comparative analysis of different approaches to empower researchers to achieve high-yield, high-purity synthesis of Z-Ser-Ser-OMe.

Introduction: The Significance and Challenges of Serine Peptide Synthesis

Serine, with its nucleophilic hydroxyl side chain, is a functionally critical amino acid residue in a vast array of biologically active peptides and proteins. The synthesis of serine-containing peptides is a cornerstone of medicinal chemistry and drug development. The target dipeptide, Z-Ser-Ser-OMe, serves as a valuable building block for more complex peptide structures. The N-terminal benzyloxycarbonyl (Z) group is a well-established urethane-type protecting group that effectively suppresses racemization of the parent amino acid during activation[1]. The C-terminal methyl ester (OMe) provides stable protection of the carboxyl group.

The primary challenges in coupling serine residues are twofold:

  • Racemization: Serine is susceptible to racemization at the α-carbon during the activation of its carboxyl group. This can occur via the formation of an oxazolone intermediate, particularly with prolonged activation times or in the presence of strong bases[2][3].

  • Side-Chain Reactions: The hydroxyl group of serine can undergo undesired side reactions, such as O-acylation, if not properly protected. For the synthesis of a simple dipeptide like Z-Ser-Ser-OMe where the C-terminal serine's hydroxyl group is unprotected, careful selection of coupling conditions is paramount to minimize this side reaction. In more complex syntheses, side-chain protecting groups like tert-butyl (tBu) or benzyl (Bzl) are commonly employed[1][4].

This guide will focus on protocols where the side-chain hydroxyl groups are unprotected, necessitating reaction conditions that favor N-acylation over O-acylation.

Strategic Selection of Coupling Reagents

The success of the Z-Ser-Ser-OMe coupling hinges on the choice of the coupling reagent, which facilitates the formation of the amide bond by activating the carboxylic acid of Z-Ser-OH. The ideal reagent should promote rapid amide bond formation while minimizing racemization and other side reactions.

Carbodiimides and Additives: The Classic Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), are widely used for peptide bond formation[5][6][7]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[5]. However, this intermediate is prone to racemization and can rearrange to a stable, unreactive N-acylurea[5][6].

To mitigate these side reactions, additives are essential. 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea to form an active ester, which is less reactive but also less prone to racemization[3][5][6][7]. The use of HOBt is strongly recommended for all carbodiimide-mediated couplings[6].

Carbodiimide_Mechanism

Uronium/Aminium and Phosphonium Reagents: High-Efficiency Alternatives

Modern peptide synthesis often employs uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium reagents like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)[6][7][8].

HATU is particularly effective as it is based on the more reactive additive HOAt (1-hydroxy-7-azabenzotriazole)[7][8][9]. The presence of the nitrogen atom in the pyridine ring of HOAt accelerates the coupling reaction and further suppresses racemization compared to HOBt-based reagents[8]. These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), for activation[3][6]. NMM is often preferred as it is less basic and can reduce the risk of racemization[3].

HATU_Mechanism

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of Z-Ser-Ser-OMe. It is assumed that the starting materials, Z-Ser-OH and H-Ser-OMe·HCl (L-serine methyl ester hydrochloride), are commercially available or have been synthesized and purified.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for many standard peptide couplings.

Materials:

  • Z-Ser-OH

  • H-Ser-OMe·HCl

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Z-Ser-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or THF.

  • Amine Salt Neutralization: In a separate flask, suspend H-Ser-OMe·HCl (1.0 eq) in the chosen solvent and add NMM (1.0 eq). Stir for 10-15 minutes at room temperature to liberate the free amine.

  • Reaction Initiation: Cool the Z-Ser-OH/HOBt solution to 0 °C in an ice bath. Add the H-Ser-OMe/NMM suspension to this solution.

  • EDC Addition: Add EDC·HCl (1.1 eq) to the reaction mixture in one portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove any precipitated urea byproduct if DCC were used (EDC's urea is water-soluble)[6]. b. Transfer the filtrate to a separatory funnel and dilute with additional solvent. c. Wash the organic layer successively with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude Z-Ser-Ser-OMe by flash chromatography on silica gel[10].

Protocol 2: HATU Mediated Coupling

This protocol is highly efficient, rapid, and particularly useful for minimizing racemization.

Materials:

  • Z-Ser-OH

  • H-Ser-OMe·HCl

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Z-Ser-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Amine Preparation: In a separate flask, dissolve H-Ser-OMe·HCl (1.0 eq) in DMF and add DIEA or NMM (2.0 eq). The second equivalent of base is required to neutralize the HCl salt and for the HATU activation.

  • Activation (Pre-activation or in situ):

    • In situ (recommended): Add the H-Ser-OMe/base solution to the Z-Ser-OH/HATU solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: The DMF will partition into the aqueous layers. c. Dry the ethyl acetate layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude dipeptide by flash chromatography on silica gel[10].

Comparative Summary and Considerations

ParameterEDC/HOBt CouplingHATU Coupling
Reagent Cost LowerHigher
Reaction Speed Slower (overnight)Faster (1-4 hours)
Efficiency GoodExcellent, especially for hindered couplings
Racemization Risk Low, suppressed by HOBtVery low, suppressed by HOAt
Byproducts Water-soluble urea (from EDC)Water-soluble urea derivative and HOAt
Base Requirement 1 eq of a mild base (e.g., NMM)2 eq of a non-nucleophilic base (e.g., DIEA, NMM)
Solvent DCM, THFDMF, NMP

Causality behind Experimental Choices:

  • Temperature Control: Starting the carbodiimide reaction at 0 °C helps to control the initial exothermic reaction and minimizes the formation of the N-acylurea side product[6].

  • Choice of Base: Using a weaker, sterically hindered base like NMM or collidine over a stronger base like DIEA can significantly reduce the rate of racemization by minimizing the abstraction of the α-proton[3].

  • Solvent Selection: Aprotic solvents like DCM, THF, and DMF are used to prevent side reactions with the activated carboxylic acid. DMF is often chosen for its excellent solvating properties for protected amino acids[9].

  • Aqueous Work-up: The series of acidic and basic washes is crucial for removing unreacted starting materials, the coupling reagents, and their byproducts, leading to a cleaner crude product before chromatography.

Troubleshooting Common Issues

  • Low Yield: This can result from incomplete reaction or loss during work-up. Ensure anhydrous conditions, check the quality of reagents, and consider extending the reaction time. Using a more powerful coupling reagent like HATU can improve yields for sluggish reactions.

  • Presence of N-acylurea (with carbodiimides): This indicates inefficient trapping of the O-acylisourea intermediate. Ensure at least one equivalent of HOBt is used and consider running the reaction at a lower temperature[5][6].

  • Racemization Detected: If diastereomers are observed after purification, racemization has occurred. To mitigate this, use a less basic amine (NMM instead of DIEA), reduce reaction temperature and time, and ensure the use of racemization-suppressing additives like HOBt or, preferably, HOAt (via HATU)[3][6].

Conclusion

The synthesis of Z-Ser-Ser-OMe is a fundamental yet instructive example of solution-phase peptide coupling. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of reagents and conditions to maximize yield and optical purity. While the classic EDC/HOBt method remains a viable and economical option, the use of modern uronium reagents like HATU offers superior efficiency and greater protection against racemization, making it the preferred method for challenging couplings. The protocols and insights provided herein are designed to equip researchers with the necessary tools to successfully synthesize this and other serine-containing peptides.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry. (2021, February 8). EDC Coupling Mechanism [Video]. YouTube. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to Kinetic Assay for Serine Protease Specificity using Z-Ser-Ser-OMe

Introduction: The Critical Role of Serine Protease Specificity in Research and Drug Development Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, rang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Serine Protease Specificity in Research and Drug Development

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and apoptosis.[1] Their catalytic activity, centered around a highly reactive serine residue in the active site, involves the cleavage of peptide bonds in proteins and peptides.[1] Given their profound biological significance, the dysregulation of serine protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer. Consequently, serine proteases are prominent targets for therapeutic intervention.

A crucial aspect of both understanding the physiological function of serine proteases and developing effective and safe therapeutics is the characterization of their substrate specificity. The ability of a protease to selectively cleave specific peptide sequences dictates its biological role and potential off-target effects of inhibitors.[2] This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on establishing a robust kinetic assay to determine the specificity of serine proteases using the dipeptide methyl ester substrate, N-benzyloxycarbonyl-L-seryl-L-serine methyl ester (Z-Ser-Ser-OMe).

Principle of the Assay: Monitoring Ester Hydrolysis as a Proxy for Proteolytic Activity

The enzymatic activity of serine proteases is not limited to the hydrolysis of amide bonds; they also efficiently catalyze the hydrolysis of ester bonds. This property is exploited in kinetic assays using synthetic ester substrates. The hydrolysis of an ester bond is often significantly faster than that of a corresponding amide bond, providing a more sensitive and rapid measure of enzyme activity.[3]

The substrate at the core of this protocol, Z-Ser-Ser-OMe, is a dipeptide derivative featuring a methyl ester at the C-terminus. When a serine protease cleaves this ester bond, it releases a molecule of methanol and a carboxylic acid. The generation of this carboxylic acid leads to a decrease in the pH of the reaction mixture. This change in proton concentration can be monitored in real-time, providing a continuous measure of enzyme activity.

Two primary methods for monitoring this reaction are detailed in this guide: a continuous spectrophotometric assay using a pH indicator and a direct measurement of proton release using a pH-stat titrator.

Materials and Reagents

Enzymes and Substrate
  • Serine Proteases: High-purity preparations of the serine proteases to be tested (e.g., Trypsin, α-Chymotrypsin, Human Leukocyte Elastase).

  • Z-Ser-Ser-OMe: N-benzyloxycarbonyl-L-seryl-L-serine methyl ester. The synthesis of this substrate is detailed in the Appendix.

Buffers and Solutions
  • Assay Buffer: A weakly buffered solution is crucial for the spectrophotometric assay to ensure a measurable pH change. A suitable buffer is 5 mM Tris-HCl, pH 8.0. For the pH-stat assay, a non-buffered solution like 0.1 M NaCl is appropriate.

  • Enzyme Stock Solutions: Prepare concentrated stock solutions of each serine protease in a suitable buffer that ensures stability (e.g., 1 mM HCl for trypsin).

  • Substrate Stock Solution: Prepare a concentrated stock solution of Z-Ser-Ser-OMe in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or methanol.

  • pH Indicator Solution (for spectrophotometric assay): A solution of a suitable pH indicator with a pKa close to the assay pH. Phenol Red (pKa ~7.7) is a common choice for assays around pH 8.0.

  • Titrant (for pH-stat assay): A standardized solution of a strong base, typically 5-10 mM NaOH.

Experimental Workflow: A Visual Overview

Workflow Experimental Workflow for Serine Protease Kinetic Assay cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis ReagentPrep Reagent & Buffer Preparation EnzymePrep Enzyme Dilution Series ReagentPrep->EnzymePrep SubstratePrep Substrate Dilution Series ReagentPrep->SubstratePrep AssaySetup Assay Plate/Vessel Setup EnzymePrep->AssaySetup SubstratePrep->AssaySetup Initiation Initiate Reaction with Enzyme or Substrate AssaySetup->Initiation Monitoring Continuous Monitoring (Spectrophotometer or pH-Stat) Initiation->Monitoring InitialRates Calculate Initial Reaction Velocities (v₀) Monitoring->InitialRates MichaelisMenten Plot v₀ vs. [Substrate] (Michaelis-Menten Plot) InitialRates->MichaelisMenten LineweaverBurk Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) MichaelisMenten->LineweaverBurk KineticParams Determine Km and Vmax LineweaverBurk->KineticParams kcat Calculate kcat KineticParams->kcat

Caption: A flowchart illustrating the key stages of the kinetic assay protocol.

Detailed Protocols

Protocol 1: Continuous Spectrophotometric Assay

This method offers high-throughput capability and is suitable for initial screening of protease activity and specificity.

1. Reagent Preparation:

  • Assay Buffer: Prepare 5 mM Tris-HCl, pH 8.0. Ensure the pH is accurately adjusted.
  • Substrate Stock Solution: Dissolve Z-Ser-Ser-OMe in DMSO to a final concentration of 100 mM.
  • Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of each protease in an appropriate storage buffer. Determine the active concentration of each enzyme stock by active site titration.
  • Indicator Stock Solution: Prepare a 1 mM stock solution of Phenol Red in water.

2. Assay Setup:

  • Work in a 96-well microplate format for high-throughput analysis.
  • In each well, add the following in order:
  • Assay Buffer
  • Indicator Solution (to a final concentration of 0.05 mM)
  • Substrate solution (prepare a serial dilution to achieve a range of final concentrations, e.g., 0.1 mM to 10 mM).
  • Water to bring the final volume to 180 µL.
  • Include control wells:
  • No Enzyme Control: To assess substrate auto-hydrolysis.
  • No Substrate Control: To establish the baseline absorbance.

3. Reaction Initiation and Monitoring:

  • Equilibrate the microplate to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled microplate reader.
  • Initiate the reaction by adding 20 µL of the appropriately diluted enzyme solution to each well. The final enzyme concentration should be optimized for each protease to ensure a linear reaction rate for at least 10 minutes.
  • Immediately start monitoring the decrease in absorbance at the wavelength of maximum absorbance for the basic form of the indicator (e.g., 560 nm for Phenol Red). Record data every 15-30 seconds for 10-20 minutes.

4. Data Analysis:

  • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the change in proton concentration using a standard curve generated by adding known amounts of a strong acid to the assay buffer containing the indicator.
  • Plot the initial velocity (v₀) against the substrate concentration ([S]) to generate a Michaelis-Menten curve.
  • To determine the kinetic parameters, transform the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]). The Michaelis constant (Km) and maximum velocity (Vmax) can be calculated from the intercepts of the linear fit.
  • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.
Protocol 2: pH-Stat Titration Assay

This method provides a direct and highly accurate measurement of the rate of proton release, making it a gold standard for kinetic analysis of esterase activity.

1. Reagent Preparation:

  • Reaction Solution: Prepare a solution of 0.1 M NaCl in deionized water. This provides ionic strength without buffering capacity.
  • Substrate Stock Solution: Dissolve Z-Ser-Ser-OMe in DMSO to a final concentration of 100 mM.
  • Enzyme Stock Solutions: Prepare as described in Protocol 1.
  • Titrant: Prepare and accurately standardize a 5 mM or 10 mM NaOH solution.

2. Assay Setup:

  • Set up the pH-stat instrument according to the manufacturer's instructions. Use a thermostatted reaction vessel to maintain a constant temperature (e.g., 25°C).
  • Add a known volume of the reaction solution to the vessel.
  • Add the desired volume of the substrate stock solution to achieve the final desired concentration.
  • Allow the solution to equilibrate to the set temperature and pH (e.g., pH 8.0).

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding a small, known volume of the enzyme stock solution.
  • The pH-stat will automatically titrate the reaction mixture with the standardized NaOH solution to maintain a constant pH.
  • Record the volume of NaOH added over time.

4. Data Analysis:

  • The rate of the reaction is directly proportional to the rate of NaOH addition. Calculate the initial velocity (v₀) from the slope of the linear portion of the plot of NaOH volume versus time. Convert this rate to moles of substrate hydrolyzed per unit time using the concentration of the NaOH titrant.
  • Repeat the experiment at various substrate concentrations.
  • Determine Km, Vmax, and kcat as described in Protocol 1.

Data Presentation and Interpretation

The specificity of a serine protease is best understood by comparing its catalytic efficiency (kcat/Km) with different substrates. A higher kcat/Km value indicates a greater preference for that substrate.

Table 1: Hypothetical Kinetic Parameters of Serine Proteases with Z-Ser-Ser-OMe

Serine ProteaseKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-Chymotrypsin1.5503.3 x 10⁴
Trypsin8.0101.25 x 10³
Human Leukocyte Elastase0.51002.0 x 10⁵

Note: These are illustrative values and actual results may vary.

A higher kcat/Km for Human Leukocyte Elastase in this hypothetical example would suggest a greater specificity for the Z-Ser-Ser-OMe substrate compared to chymotrypsin and trypsin.

Scientific Integrity and Self-Validation

To ensure the trustworthiness and accuracy of the kinetic data, the following considerations are paramount:

  • Substrate Stability: The stability of the Z-Ser-Ser-OMe substrate in the assay buffer should be assessed.[4] Spontaneous hydrolysis of the methyl ester can lead to an overestimation of the enzymatic rate. This can be checked by monitoring the reaction in the absence of the enzyme. Dipeptide methyl esters can also undergo intramolecular aminolysis to form diketopiperazines, which should be considered.

  • Enzyme Activity and Stability: The activity of the enzyme stock solutions should be periodically checked. The stability of the enzyme under the assay conditions (pH, temperature, and duration) should also be confirmed.

  • Initial Velocity Measurements: It is crucial to measure the initial reaction rate where the substrate concentration is not significantly depleted and product inhibition is negligible. This is typically within the first 5-10% of substrate conversion.

  • Appropriate Controls: As mentioned in the protocols, no-enzyme and no-substrate controls are essential for every experiment.

  • Inhibitor Confirmation: To confirm that the observed activity is indeed from the serine protease of interest, a known serine protease inhibitor (e.g., PMSF or a more specific inhibitor) can be included in a control reaction. A significant reduction in activity will validate the assay.

Causality Behind Experimental Choices

  • Choice of Z-Ser-Ser-OMe: The benzyloxycarbonyl (Z) group provides a hydrophobic handle that can interact with the active site of many serine proteases. The di-serine sequence is chosen to probe the specificity at the S1 and S2 subsites of the protease. The methyl ester provides a readily hydrolyzable bond for sensitive kinetic analysis.

  • pH of the Assay: Most serine proteases exhibit optimal activity in the slightly alkaline pH range (pH 7.5-8.5).[5] The chosen pH of 8.0 is a good starting point for many common serine proteases. However, the optimal pH for a novel protease should be determined experimentally.

  • Use of a Weak Buffer or No Buffer: In the spectrophotometric assay, a weak buffer is used to allow for a detectable pH change upon ester hydrolysis. In the pH-stat method, the absence of a buffer is critical for the accurate measurement of proton release.

Visualizing the Catalytic Mechanism

CatalyticMechanism Simplified Serine Protease Catalytic Mechanism for Ester Hydrolysis cluster_deacylation Deacylation E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k₁ ES->E_S k₋₁ EA E-Acyl (Acyl-Enzyme Intermediate) ES->EA k₂ E_P2 E + P₂ (Enzyme + Carboxylic Acid) EA->E_P2 k₃ P1 P₁ (Methanol) H2O H₂O

Caption: A simplified representation of the two-step catalytic mechanism of serine proteases.

Conclusion

This application note provides a detailed framework for establishing a robust and reliable kinetic assay to profile the specificity of serine proteases using the dipeptide methyl ester substrate Z-Ser-Ser-OMe. By carefully considering the principles of the assay, adhering to the detailed protocols, and incorporating appropriate controls, researchers can obtain high-quality kinetic data that is essential for advancing our understanding of serine protease function and for the development of novel therapeutics.

Appendix: Synthesis of Z-Ser-Ser-OMe

The synthesis of N-benzyloxycarbonyl-L-seryl-L-serine methyl ester (Z-Ser-Ser-OMe) can be achieved through standard peptide coupling techniques. A common approach involves the coupling of N-benzyloxycarbonyl-L-serine (Z-Ser-OH) with L-serine methyl ester (H-Ser-OMe).

1. Preparation of L-Serine Methyl Ester Hydrochloride: L-serine can be esterified by reacting it with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylsilyl chloride.[5][6]

2. Peptide Coupling: Z-Ser-OH is coupled with H-Ser-OMe using a suitable coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like triethylamine.[6]

3. Purification: The resulting dipeptide ester is purified using techniques such as column chromatography on silica gel to yield the pure Z-Ser-Ser-OMe.

References

  • A microtiter plate assay for the characterization of serine proteases by their esterase activity. Analytical Biochemistry, [Link]

  • Substrate specificity of human pancreatic elastase 2. PubMed, [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México, [Link]

  • Trypsin-catalyzed peptide synthesis... Ovid, [Link]

  • Spontaneous Aminolytic Cyclization and Self-Assembly of Dipeptide Methyl Esters in Water. ChemRxiv, [Link]

  • Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Semantic Scholar, [Link]

  • pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. MDPI, [Link]

  • Effects of subzero temperatures on the kinetics of protease catalyzed dipeptide synthesis in organic media. PubMed, [Link]

  • Chymotrypsin: A Case Study. Chemistry LibreTexts, [Link]

  • Immobilization of trypsin in organic and aqueous media for enzymatic peptide synthesis and hydrolysis reactions. PMC - PubMed Central, [Link]

  • Serine protease. Wikipedia, [Link]

  • Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). PubMed, [Link]

  • A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. NIH, [Link]

  • Design and Characterization of In-One Protease-Esterase PluriZyme. PMC - NIH, [Link]

  • Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed... ResearchGate, [Link]

  • b: mechanisms of enzyme catalysis. csbsju, [Link]

  • Exoproduction and Biochemical Characterization of a Novel Serine Protease from Ornithinibacillus caprae L9T with Hide-Dehairing Activity. PMC - PubMed Central, [Link]

  • New insights into the substrate specificity of macrophage elastase MMP-12. PubMed, [Link]

  • Elastase substrate specificity tailored through substrate-assisted catalysis and phage display. PubMed, [Link]

  • THE KINETICS OF TRYPSIN DIGESTION: II. CONDITIONS UNDER WHICH THE REACTION IS MONOMOLECULAR. PMC - NIH, [Link]

Sources

Method

Application Note: Optimized Protocol for the Preparation and Storage of Z-Ser-Ser-OMe Stock Solutions in DMSO

This Application Note is structured to provide a rigorous, field-validated protocol for the preparation of Z-Ser-Ser-OMe (Carbobenzoxy-L-Seryl-L-Serine Methyl Ester) stock solutions. It addresses the specific physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the preparation of Z-Ser-Ser-OMe (Carbobenzoxy-L-Seryl-L-Serine Methyl Ester) stock solutions. It addresses the specific physicochemical challenges of this dipeptide derivative, particularly its solubility profile and susceptibility to hydrolysis in hygroscopic solvents like DMSO.

Introduction & Scientific Context

Z-Ser-Ser-OMe is a protected dipeptide derivative widely utilized as a substrate for serine proteases (e.g., Cathepsin B, Granzymes) and as a building block in peptide synthesis and polyurethane biomaterial engineering.[1][2] The molecule features a hydrophobic N-terminal Carbobenzoxy (Z) group and a C-terminal Methyl Ester (OMe), flanking a polar di-serine core.

While the "Z" and "OMe" protecting groups enhance solubility in organic solvents compared to free peptides, the presence of hydroxyl groups on the serine side chains introduces specific solubility and stability constraints. Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high dielectric constant and ability to disrupt inter-peptide hydrogen bonding. However, the hygroscopic nature of DMSO poses a critical risk: absorbed water can catalyze the hydrolysis of the methyl ester (OMe), rendering the stock solution unstable over time.

Physicochemical Profile
PropertySpecification
Compound Name Z-Ser-Ser-OMe (Z-L-Ser-L-Ser-OMe)
Chemical Formula

Molecular Weight 340.33 g/mol
Solubility (DMSO) High (

)
Solubility (Water) Low/Poor (Hydrophobic protection groups)
Critical Risk Hydrolysis of Methyl Ester in wet DMSO; Aggregation upon freeze-thaw.[3]

Materials & Reagents

To ensure data integrity, use reagents that meet the following strict criteria:

  • Z-Ser-Ser-OMe:

    
     purity (HPLC verified). Store desiccated at 
    
    
    
    .
  • DMSO (Dimethyl Sulfoxide): Anhydrous grade (

    
    , water content 
    
    
    
    ).
    • Note: Do not use "cell culture grade" DMSO that has been opened for

      
       month. DMSO is a "water magnet."
      
  • Vials: Amber glass or polypropylene tubes (low protein binding).

  • Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM in 1 mL DMSO

Phase 1: Calculation & Weighing

Scientific Logic: Peptides are often charged with static electricity, causing weighing errors. Use an antistatic gun if available.

  • Calculate Mass:

    
    
    
    
    
  • Equilibration: Remove the peptide vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide powder.

  • Weighing: Weigh approx.

    
     into a sterile microcentrifuge tube. Record the exact mass (e.g., 
    
    
    
    ) to recalculate the precise volume of DMSO needed.
Phase 2: Solubilization

Scientific Logic: Avoid heat. Heat promotes ester hydrolysis and racemization of sensitive peptides.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the tube.

    • Example: If you weighed

      
      :
      
      
      
      
  • Mixing: Vortex at medium speed for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 10-15 seconds. Do not overheat.

  • Visual QC: Hold the tube up to a light source. Check for "schlieren" lines (mixing incomplete) or particulates.

Phase 3: Aliquoting & Storage

Scientific Logic: Repeated freeze-thaw cycles cause micro-precipitation and hydrolysis. Single-use aliquots are mandatory for reproducibility.

  • Aliquot: Dispense into small volumes (e.g.,

    
    ) suitable for a single experimental run.
    
  • Seal: Cap tightly. If possible, overlay with Argon gas before capping to exclude moisture.

  • Store: Place at

    
     (stable for 1-3 months) or 
    
    
    
    (stable for 6-12 months).

Workflow Visualization

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the "No Heat" and "Moisture Control" checkpoints.

G Start Lyophilized Z-Ser-Ser-OMe Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Powder (Record Exact Mass) Equilibrate->Weigh Calc Calculate DMSO Vol (Anhydrous Only) Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve Check Visual QC: Clear? Dissolve->Check Sonicate Sonicate (Max 15s, No Heat) Check->Sonicate No (Particulates) Aliquot Aliquot (Single Use) Check->Aliquot Yes Sonicate->Check Store Store -20°C (Desiccated) Aliquot->Store

Figure 1: Step-by-step workflow for Z-Ser-Ser-OMe preparation. Note the feedback loop for solubility issues.

Troubleshooting & Decision Logic

Solubility issues often stem from peptide aggregation or moisture contamination. Use this logic tree to resolve common issues.

Logic Problem Issue: Precipitate or Haze in Stock CheckWater Check DMSO Age: Is it fresh? Problem->CheckWater Fresh DMSO is Fresh CheckWater->Fresh Yes Old DMSO is Old (>1 month open) CheckWater->Old No Sonicate Sonicate (15s) Check Clarity Fresh->Sonicate Discard DISCARD STOCK (Hydrolysis likely) Old->Discard Clear Solution Clear? Proceed Sonicate->Clear Dilute Dilute Sample 1:10 in Water Clear->Dilute Yes Agg Aggregation Issue Add 10% DMF Clear->Agg No PrecipWater Precipitates in Water? Dilute->PrecipWater Normal Normal Behavior (Hydrophobic peptide) PrecipWater->Normal Yes PrecipWater->Agg No (if hazy in DMSO)

Figure 2: Troubleshooting logic for solubility and stability issues. "Old DMSO" is the most common cause of failure.

Safety & Handling

  • DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved peptide into the bloodstream. Nitrile gloves are mandatory.

  • Chemical Safety: Treat Z-Ser-Ser-OMe as a potential irritant.

  • Disposal: Dispose of DMSO solutions in dedicated organic solvent waste containers, not down the sink.

References

  • PubChem. (n.d.). Compound Summary: Z-Ser-OMe (Related Structure).[1][2][4][5][6] Retrieved from [Link]

  • 3B Scientific. (n.d.). Z-Ser-Ser-OMe Product Data. Retrieved from [Link](Note: Specific catalog items vary by region; verify CoA).

Sources

Application

Application Notes and Protocols for the Deprotection of Z-Ser-Ser-OMe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Step of C-Terminal Deprotection in Peptide Synthesis In the intricate process of peptide synthesis, the strategic use of protecti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Step of C-Terminal Deprotection in Peptide Synthesis

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and to prevent undesirable side reactions. The methyl ester is a commonly employed protecting group for the C-terminal carboxylic acid due to its stability under various coupling conditions. However, its effective and clean removal is a critical final step in the synthesis of a free acid peptide, a common requirement for downstream applications in drug discovery and development, including fragment condensation and biological assays.

This application note provides a detailed guide for the deprotection of the methyl ester from the N-terminally protected dipeptide, Z-Ser-Ser-OMe. We will delve into the mechanistic underpinnings of the most common deprotection strategy, saponification, with a particular focus on the use of lithium hydroxide (LiOH). Crucially, this guide will also address the potential side reactions inherent to this transformation, such as racemization and β-elimination, especially pertinent for serine-containing peptides. By offering a robust protocol, troubleshooting advice, and methods for quality control, we aim to equip researchers with the knowledge to confidently and successfully perform this essential deprotection step.

The Mechanism of Saponification: A Double-Edged Sword

Saponification is the hydrolysis of an ester under basic conditions, yielding a carboxylate salt which, upon acidic workup, affords the desired carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

While seemingly straightforward, this process can be complicated by the chemical nature of the peptide itself. The presence of an α-proton on the C-terminal amino acid creates a potential pathway for racemization, a significant concern in the synthesis of chiral molecules like peptides.

The Specter of Racemization

Under basic conditions, the α-proton of the C-terminal amino acid can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers, a process known as racemization or epimerization.[1] Serine residues are particularly susceptible to this side reaction.

The extent of racemization is influenced by several factors, including the strength of the base, temperature, reaction time, and the nature of the solvent.[2]

Recommended Protocol for the Deprotection of Z-Ser-Ser-OMe

This protocol is optimized to favor efficient deprotection while minimizing common side reactions.

Materials
  • Z-Ser-Ser-OMe

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., ethyl acetate/hexanes or chloroform/methanol)

  • Visualizing agent for TLC (e.g., potassium permanganate stain)

Experimental Procedure

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Z-Ser-Ser-OMe in THF C Add LiOH solution dropwise at 0°C A->C B Prepare aqueous LiOH solution B->C D Stir at 0°C and monitor by TLC C->D E Quench with 1 M HCl D->E F Extract with Ethyl Acetate E->F G Wash organic layer with brine F->G H Dry over Na2SO4 G->H I Filter and concentrate H->I J Purify by column chromatography (if necessary) I->J K Characterize the product (NMR, MS) J->K L Assess stereochemical purity (Chiral HPLC) K->L

Caption: Experimental workflow for the deprotection of Z-Ser-Ser-OMe.

  • Dissolution: In a round-bottom flask, dissolve Z-Ser-Ser-OMe (1 equivalent) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Base Addition: In a separate flask, prepare a 1 M aqueous solution of lithium hydroxide (LiOH). Add 1.5 to 2.0 equivalents of the LiOH solution dropwise to the stirred solution of the dipeptide ester over 5-10 minutes. The use of LiOH is often preferred over NaOH or KOH as it is considered a milder base, which can help to reduce the extent of racemization.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline (due to the carboxylate salt) indicates the reaction is proceeding.

  • Quenching and Acidification: Once the reaction is complete (typically within 1-3 hours), carefully quench the reaction by adding 1 M HCl dropwise at 0°C until the pH of the aqueous layer is approximately 2-3. This step protonates the carboxylate to form the free carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Z-Ser-Ser-OH.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity. Crucially, the stereochemical integrity should be assessed by chiral HPLC.

Key Reaction Parameters
ParameterRecommended ValueRationale
Base Lithium Hydroxide (LiOH)Milder base compared to NaOH and KOH, which can minimize racemization.[3]
Equivalents of Base 1.5 - 2.0 eq.Ensures complete hydrolysis without a large excess that could promote side reactions.
Temperature 0°CLower temperatures suppress the rate of racemization.[4]
Solvent THF/WaterA co-solvent system is necessary to dissolve both the peptide ester and the inorganic base.
Reaction Time 1 - 3 hoursShould be monitored by TLC to avoid prolonged exposure to basic conditions.
pH of Workup 2 - 3Ensures complete protonation of the carboxylate to the free carboxylic acid.

Navigating Potential Pitfalls: A Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction - Insufficient base- Poor solubility of starting material- Ensure accurate stoichiometry of LiOH.- Add a co-solvent like methanol to improve solubility.
Significant Racemization Detected - Reaction temperature too high- Prolonged reaction time- Base is too strong- Maintain the reaction at 0°C or lower.- Monitor the reaction closely and quench as soon as it is complete.- Consider using a milder base such as tetrabutylammonium hydroxide.
Low Yield - Incomplete extraction- Product is water-soluble- Perform multiple extractions with ethyl acetate.- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.
Presence of Side Products (e.g., from β-elimination) - Strong basic conditions- Use milder conditions (lower temperature, less base).- Consider alternative deprotection methods if β-elimination is a persistent issue.[5]

Quality Control: Ensuring Stereochemical Integrity

The biological activity of a peptide is critically dependent on its stereochemistry. Therefore, it is essential to verify the enantiomeric purity of the deprotected product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers.[6][7] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Illustrative Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often a good starting point for the separation of amino acid derivatives.

  • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used. The exact ratio will need to be optimized for the specific peptide.

  • Detection: UV detection at a wavelength where the Z-group absorbs (around 254 nm) is typically used.

  • Sample Preparation: Dissolve a small amount of the purified Z-Ser-Ser-OH in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and analyze the chromatogram. The presence of two peaks indicates that racemization has occurred, and the ratio of the peak areas can be used to quantify the extent of racemization.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Dissolve Z-Ser-Ser-OH in mobile phase B Inject sample onto chiral column A->B C Elute with isocratic or gradient mobile phase B->C D Detect enantiomers by UV C->D E Analyze chromatogram for peak separation D->E F Quantify enantiomeric excess (e.e.) E->F

Caption: Workflow for chiral HPLC analysis of Z-Ser-Ser-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy can also be used to detect diastereomers if a chiral center is present elsewhere in the molecule or by using a chiral solvating agent. In the case of Z-Ser-Ser-OH, the two serine residues are diastereotopic, and their signals in the ¹H and ¹³C NMR spectra may be distinct. Racemization at the C-terminal serine would lead to the formation of a diastereomer (Z-L-Ser-D-Ser-OH), which may exhibit a different set of NMR signals, allowing for quantification.[8]

Conclusion

The deprotection of the methyl ester from Z-Ser-Ser-OMe is a routine yet critical transformation in peptide synthesis. A successful outcome hinges on a careful balance of reaction conditions to achieve complete hydrolysis while minimizing deleterious side reactions, most notably racemization. The use of lithium hydroxide at low temperatures provides a reliable method to achieve this goal. Rigorous monitoring of the reaction and subsequent analysis of the product's stereochemical purity by chiral HPLC are indispensable quality control measures. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently navigate this deprotection step and ensure the integrity of their synthetic peptides for downstream applications.

References

  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016, 1760-16. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1033.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Jadhav, G., Shinde, S., & Dhavale, D. D. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals, 14(11), 1109.
  • Lauer-Fields, J. L., & Fields, G. B. (2008). β-Elimination Side Reactions. In Encyclopedia of Chemical Biology (pp. 1-6). John Wiley & Sons, Inc.
  • Manku, G. S. (1983). Theoretical Principles of Inorganic Chemistry. McGraw-Hill.
  • Guzman, F., Barberis, S., & Illanes, A. (2007). Peptide synthesis: chemical or enzymatic. Electronic Journal of Biotechnology, 10(2), 279-314.
  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Quora. (2018, April 4). Which is the strongest base among NaOH, KOH, LiOH, and CsOH? Retrieved from [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Wiley-VCH. (2004). Protection Reactions. In Organic Synthesis: The Roles of Boron and Silicon (pp. 1-42).
  • ResearchGate. (2022, August 6). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2001, January 1). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Retrieved from [Link]

  • PubMed Central. (2018, November 1). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Retrieved from [Link]

  • PubMed. (2019, June 18). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Retrieved from [Link]

  • Semantic Scholar. (2023, July 19). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 23). Is LiOH a weaker base than NaOH? Retrieved from [Link]

  • ResearchGate. (2019, June 1). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

  • PubMed Central. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Manku, G.S. (1983). Theoretical Principles of Inorganic Chemistry. McGraw-Hill.
  • PubMed Central. (2016, May 26). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Retrieved from [Link]

  • Reddit. (2021, May 22). racemize alpha chiral acid with LiOH? Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ACS Publications. (2021, July 27). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Retrieved from [Link]

  • PubMed Central. (2022, December 26). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • PubMed. (1995, January 1). Kinetics of peptide hydrolysis and amino acid decomposition at high temperature. Retrieved from [Link]

  • PubMed. (2022, March 31). Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. Retrieved from [Link]

  • RSC Publishing. (2016, April 19). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Minimizing racemization of serine residues in Z-Ser-Ser-OMe coupling

A Guide to Minimizing Serine Residue Racemization During Peptide Coupling Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Serine Residue Racemization During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of serine-containing peptides, specifically the Z-Ser-Ser-OMe dipeptide. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you understand, troubleshoot, and ultimately minimize racemization in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding serine racemization.

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this results in the undesired incorporation of D-amino acid residues into your peptide chain. This creates diastereomeric impurities that are often difficult to separate from the target peptide and can significantly impact its biological activity and structural properties.

Q2: Why is the serine residue particularly prone to racemization?

A2: Serine's susceptibility to racemization stems from its structure. The electron-withdrawing nature of the side-chain hydroxyl (-OH) group increases the acidity of the proton on the alpha-carbon (the Cα-H).[1] During the carboxyl group activation step required for peptide bond formation, this acidic proton can be easily abstracted by a base. This abstraction forms a planar, achiral enolate intermediate. When this intermediate is reprotonated, it can happen from either face, leading to a mixture of the original L-serine and the undesired D-serine configuration.[1][2]

Q3: What are the consequences of having the D-Ser diastereomer in my final Z-Ser-Ser-OMe product?

A3: The presence of the D-Ser diastereomer can have several critical consequences:

  • Altered Biological Activity: Peptides and proteins are highly specific three-dimensional structures. The incorrect stereochemistry at even a single residue can drastically alter the peptide's conformation, preventing it from binding to its target receptor or enzyme, thereby reducing or eliminating its biological function.

  • Purification Challenges: The desired L-L dipeptide and the contaminating L-D diastereomer can have very similar physical properties, making them difficult to separate using standard chromatographic techniques like HPLC.

  • Compromised Downstream Applications: If Z-Ser-Ser-OMe is an intermediate for a longer peptide, the presence of the D-isomer will lead to impurity propagation and potentially failed subsequent synthesis steps.

Q4: How can I detect and quantify the level of serine racemization?

A4: Quantifying serine racemization typically involves analyzing the D/L ratio after the peptide is synthesized. The most common method is:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): After cleaving the protecting groups, the resulting dipeptide can be analyzed on a chiral column that separates the L-L and L-D diastereomers, allowing for accurate quantification of each.

  • Gas Chromatography (GC): The peptide can be completely hydrolyzed back to its constituent amino acids. These amino acids are then derivatized with a chiral reagent and analyzed by GC on a chiral column.

Part 2: The Core Mechanism of Serine Racemization

Understanding the mechanism is crucial for designing an effective mitigation strategy. Racemization of an activated amino acid can occur through two primary pathways: direct enolization and oxazolone formation. Both pathways are catalyzed by base.[3][4]

  • Activation: The carboxylic acid of Z-Ser-OH is activated by a coupling reagent (e.g., a carbodiimide or uronium salt) to form a highly reactive intermediate, such as an O-acylisourea or an active ester.

  • Proton Abstraction (The Racemization Step): A base present in the reaction mixture (e.g., DIPEA or NMM) abstracts the acidic α-proton from the activated serine residue.

  • Formation of a Planar Intermediate: This abstraction leads to the formation of a planar, achiral enolate intermediate.[1] Alternatively, the activated intermediate can cyclize to form an oxazolone, which also has an acidic proton that can be easily removed to form a planar, aromatic oxazolium anion.[4]

  • Reprotonation: The planar intermediate can be reprotonated from either the top or bottom face, resulting in a mixture of both L- and D-serine residues in the final coupled product.

RacemizationMechanism cluster_0 L-Serine Pathway cluster_1 Racemization Core cluster_2 Product Formation L_Ser Z-Ser-OH (L-form) Activated_L Activated Z-Ser* (Highly Reactive) L_Ser->Activated_L + Coupling Reagent Planar_Intermediate Planar Enolate Intermediate (Achiral) Activated_L->Planar_Intermediate + Base - H⁺ (α-proton) Coupled_L Z-L-Ser-Ser-OMe (Desired Product) Planar_Intermediate->Coupled_L + H⁺ + H-Ser-OMe Coupled_D Z-D-Ser-Ser-OMe (Racemized Impurity) Planar_Intermediate->Coupled_D + H⁺ + H-Ser-OMe

Caption: Mechanism of base-catalyzed serine racemization via a planar enolate intermediate.

Part 3: Troubleshooting Guide & Mitigation Strategies

"My analysis shows >5% of the Z-D-Ser-Ser-OMe diastereomer. What experimental factors should I investigate to minimize this?"

This is a common and critical issue. The extent of racemization is highly dependent on your choice of reagents and reaction conditions. Let's break down the key factors.

Factor 1: Choice of Coupling Reagent and Additives

Q: Which coupling reagents and additives are best for suppressing serine racemization?

A: The choice of coupling reagent is arguably the most critical factor. Reagents that generate highly reactive intermediates are more prone to causing racemization. The key is to balance high coupling efficiency with minimal loss of stereochemical integrity. The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential.[3][5] These additives work by converting the initial highly reactive species into a more stable, yet sufficiently reactive, active ester, which is less prone to racemization.

Table 1: Comparison of Common Coupling Conditions and Their Racemization Potential

Coupling ReagentAdditiveBaseRacemization RiskCausality & Expert Insight
DIC / DCC NoneDIPEA / NMMVery High Carbodiimides alone form a highly reactive O-acylisourea intermediate that rapidly racemizes via enolization or oxazolone formation. This combination should be avoided for serine.
DIC / DCC HOBt / Oxyma NMMLow to Moderate The additive intercepts the O-acylisourea to form a less reactive HOBt or Oxyma active ester, significantly suppressing racemization.[5] NMM is a weaker base than DIPEA, further reducing risk.
HBTU / HATU InternalDIPEAModerate While these reagents contain a HOBt/HOAt moiety, their activation is very fast. Using a strong base like DIPEA can still lead to significant racemization, especially with prolonged pre-activation.
HBTU / HATU None NMM / Collidine Low Using a less aggressive base like N-methylmorpholine (NMM) or 2,4,6-collidine is crucial. These bases are sufficient for coupling but less likely to abstract the α-proton.[3]
COMU / PyOxim InternalNMM / DIPEAVery Low COMU is based on Oxyma and is considered one of the most effective reagents for suppressing racemization, even with challenging couplings. It forms a stable Oxyma active ester.

Data compiled from principles discussed in references[3][4][5][6].

Senior Scientist Recommendation: For coupling Z-Ser-OH, start with a modern uronium salt like COMU or HATU . Always use a non-nucleophilic base with the lowest effective basicity, such as N-methylmorpholine (NMM) or 2,4,6-collidine . Avoid DIPEA unless absolutely necessary for difficult couplings.

Factor 2: Base Selection and Stoichiometry

Q: How does the choice of base impact racemization?

A: The base is the direct culprit in abstracting the α-proton. Therefore, its properties are critical.[3]

  • Basicity: Stronger bases (e.g., DBU, DIPEA) will deprotonate the α-carbon more readily than weaker bases (e.g., NMM, collidine).

  • Steric Hindrance: While sterically hindered bases like DIPEA are used to prevent side reactions at the amine, their basicity can still promote racemization.

  • Stoichiometry: Use the minimum amount of base required. Typically, 2 equivalents are used: one to neutralize the incoming amino acid salt and one for the coupling reaction itself. Excess base creates a more alkaline environment, favoring racemization.[7]

Factor 3: Reaction Conditions (Temperature & Time)

Q: How do temperature and pre-activation time affect the outcome?

A: Racemization is a kinetic process. Higher temperatures provide more energy to overcome the activation barrier for proton abstraction, increasing the rate of racemization.[1][8]

  • Temperature Control: Perform the coupling at 0 °C. For extremely sensitive couplings, temperatures as low as -15 °C can be beneficial. Avoid letting the reaction warm to room temperature until the coupling is nearly complete.

  • Pre-activation Time: This is the time between adding the coupling reagent to the carboxylic acid and adding the amine component. Longer pre-activation times allow the reactive intermediate to exist for longer, increasing the opportunity for racemization.[1] Minimize pre-activation time. Ideally, add the amine component immediately after the coupling reagent and base are mixed with the Z-Ser-OH solution.

Part 4: Recommended Experimental Protocols

Here are detailed, step-by-step protocols designed to minimize racemization during your Z-Ser-Ser-OMe synthesis.

Workflow start Start prep Prepare Reagents: 1. Z-Ser-OH in DMF 2. H-Ser-OMe·HCl + NMM in DMF 3. COMU in DMF start->prep setup Set up Reaction Flask under N₂ Atmosphere Cool to 0°C prep->setup add_acid Add Z-Ser-OH Solution setup->add_acid add_reagents Add COMU Solution, then H-Ser-OMe/NMM Solution (Minimize delay) add_acid->add_reagents react Stir at 0°C for 2-4 hours add_reagents->react monitor Monitor Reaction (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: EtOAc extraction, Wash with mild acid/base monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify analyze Analyze Product: NMR, MS, and Chiral HPLC purify->analyze end End analyze->end

Caption: Recommended low-racemization experimental workflow for Z-Ser-Ser-OMe coupling.

Protocol A: High-Fidelity Coupling using COMU

This protocol utilizes a modern coupling reagent known for its low racemization propensity.

Materials:

  • Z-Ser-OH (1.0 eq)

  • H-Ser-OMe·HCl (1.05 eq)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq)

  • N-methylmorpholine (NMM) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve H-Ser-OMe·HCl (1.05 eq) in anhydrous DMF. Add NMM (1.1 eq) and stir for 5 minutes.

  • Reaction Setup: In a separate, main reaction flask, dissolve Z-Ser-OH (1.0 eq) in anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.

  • Activation and Coupling: To the cooled Z-Ser-OH solution, add COMU (1.1 eq) followed immediately by the remaining NMM (1.1 eq). Stir for 1 minute, then add the pre-prepared H-Ser-OMe/NMM solution from step 1 via syringe.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Characterize the final product by NMR and MS. Crucially, analyze its diastereomeric purity using an appropriate chiral HPLC method.

Part 5: References
  • Computational Insight into the Mechanism of Serine Residue Racemization. ResearchGate. [Link]

  • Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. [Link]

  • Age-dependent racemization of serine residues in a human chaperone protein. National Institutes of Health (NIH). [Link]

  • Isolation of the intr. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. [Link]

  • Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. ResearchGate. [Link]

  • Effect of the Solvent Temperatures on Dynamics of Serine Protease Proteinase K. National Institutes of Health (NIH). [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. ACS Omega. [Link]

Sources

Optimization

Troubleshooting low yields in Z-Ser-Ser-OMe peptide synthesis

Ticket ID: #Z-SER-001 | Topic: Low Yield Troubleshooting Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Diagnostic Triage: Where did the yield go? Before alter...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Z-SER-001 | Topic: Low Yield Troubleshooting

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Diagnostic Triage: Where did the yield go?

Before altering your chemistry, we must locate the point of failure. Low yields in serine-containing peptides are rarely due to a single factor. Use this logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC 1. Check Reaction TLC/LCMS (Is Product Forming?) Start->CheckTLC NoProd No/Low Product Peak CheckTLC->NoProd Clean Starting Material YesProd Product Peak Present (Reaction Worked) CheckTLC->YesProd Conversion Observed CheckEsters Check for O-Acyl Species (Mass = Product) NoProd->CheckEsters IssueChem ISSUE: Chemoselectivity (OH vs NH2 Competition) CheckEsters->IssueChem O-Acylation Confirmed CheckAq Check Aqueous Wash Layers YesProd->CheckAq Impure Product Impure/Oil YesProd->Impure Low Isolated Yield FoundInAq Product Found in Aqueous CheckAq->FoundInAq IssueSol ISSUE: Phase Transfer (Product is Water Soluble) FoundInAq->IssueSol IssueRac ISSUE: Racemization (Base/Activation Error) Impure->IssueRac

Figure 1: Diagnostic logic tree for pinpointing yield loss in polar dipeptide synthesis.

Critical Issue: The Hydroxyl Trap (Chemoselectivity)

The Problem

Serine contains a nucleophilic


-hydroxyl group. When coupling Z-Ser-OH  with H-Ser-OMe , you are exposing two hydroxyl groups to the activating agent.
  • Symptom: Mass spec shows the correct mass, but the product is an oil or has the wrong NMR.

  • Cause: O-Acylation . The activated Z-Ser-OH reacts with the side-chain -OH of the incoming H-Ser-OMe (or its own -OH) instead of the amine.

The Mechanism

Standard carbodiimide coupling (DCC/EDC) forms an highly reactive O-acyl isourea . Without an additive, this intermediate is indiscriminate. It will react with the nearest nucleophile. If the amine of H-Ser-OMe is protonated (salt form) or sterically hindered, the hydroxyl group wins.

Solution: The "Active Ester" Strategy

You must convert the volatile O-acyl isourea into a more selective Active Ester immediately.

  • Reagent Choice: Use EDC·HCl combined with HOBt (1-hydroxybenzotriazole) or Oxyma Pure .

  • Why? HOBt attacks the O-acyl isourea to form an OBt-ester. This ester is reactive enough to aminolyze (form the amide bond) but stable enough to resist attack by the hydroxyl group [1].

Table 1: Coupling Reagent Selectivity for Serine

Reagent SystemRisk of O-AcylationRisk of RacemizationRecommendation
DCC Only High High⛔ Avoid. Hard to remove urea byproduct.
EDC / HOBt LowLowPreferred. Water-soluble byproducts.
HATU / DIPEA ModerateLow⚠️ Use only if EDC fails; excess base risks racemization.
Mixed Anhydride Very High Moderate⛔ Avoid. High risk of disproportionation.

Critical Issue: The Invisible Product (Solubility)

The Problem

"I saw the product on TLC, but after the acid/base wash, my flask was empty."

  • Cause: Z-Ser-Ser-OMe is an extremely polar dipeptide. It has two hydroxyl groups, two amide bonds, and a methyl ester. It is significantly soluble in water.

  • The Mistake: Standard peptide workups use dilute HCl and NaHCO₃ washes. Your product likely partitioned into the aqueous layer and was discarded.

Solution: Salting Out & Solvent Modification
  • Saturation: Saturate your aqueous wash layers with NaCl (brine) to decrease the solubility of the organic product in the water phase (Salting Out effect).

  • Extraction Solvent: Do not use Diethyl Ether or pure Ethyl Acetate. Use Ethyl Acetate : n-Butanol (5:1) . The n-Butanol increases the polarity of the organic phase, pulling the peptide out of the water [2].

Critical Issue: Stereochemical Drift (Racemization)

The Problem

Serine is notorious for racemization, particularly via the Azlactone mechanism or direct


-proton abstraction.
  • Symptom: Low melting point or "smearing" NMR signals.

  • Cause: H-Ser-OMe is supplied as a Hydrochloride salt (H-Ser-OMe·HCl). You must add base to free the amine. Excess base abstracts the acidic

    
    -proton of the activated Z-Ser-OH [3].
    
Solution: Base Management
  • The Base: Use N-Methylmorpholine (NMM) . It is a weaker base than Triethylamine (TEA) or DIPEA and less likely to cause racemization.

  • Stoichiometry: Use exactly 1.0 equivalent of base relative to the amine salt. Do not add excess "just to be safe."

Optimized Protocol: Synthesis of Z-Ser-Ser-OMe

Objective: Synthesize Z-Ser-Ser-OMe minimizing O-acylation and water-loss.

Materials
  • Z-Ser-OH (1.0 equiv)

  • H-Ser-OMe·HCl (1.0 equiv)

  • EDC[1][2]·HCl (1.1 equiv)

  • HOBt (anhydrous) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.0 equiv)

  • Solvent: DMF (dry) or THF/DMF mix.

Step-by-Step Procedure
  • Activation (The Pre-Mix):

    • Dissolve Z-Ser-OH and HOBt in dry DMF at 0°C.

    • Add EDC·HCl . Stir for 15 minutes at 0°C.

    • Why? This allows the formation of the selective OBt-active ester before the nucleophile (and its hydroxyl group) is introduced.

  • Neutralization:

    • In a separate vessel, dissolve H-Ser-OMe·HCl in minimal DMF.

    • Add exactly 1.0 equiv of NMM .

    • Why? This generates the free amine H-Ser-OMe in situ without excess base.

  • Coupling:

    • Add the amine solution to the activated acid solution.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature overnight.

  • Optimized Work-up (The "Save Your Yield" Step):

    • Evaporate DMF under high vacuum (rotavap with oil pump) to a residue. Do not try to extract from bulk DMF.

    • Redissolve residue in EtOAc : n-Butanol (5:1) .

    • Wash 1: Saturated NaHCO₃ (aq). Back-extract the aqueous layer with fresh EtOAc/BuOH.

    • Wash 2: Saturated Citric Acid (aq) or 1M KHSO₄. (Avoid strong HCl).

    • Wash 3: Saturated Brine (NaCl).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • If the product is solid: Recrystallize from EtOAc/Hexane.

    • If oil: Triturate with cold Ether to induce precipitation.

Visualizing the Side Reaction

ReactionPathway Start Z-Ser-OH + EDC Intermediate O-Acyl Isourea (Highly Reactive) Start->Intermediate AddHOBt + HOBt Intermediate->AddHOBt Fast Direct No Additive Direct Attack Intermediate->Direct Slow ActiveEster OBt-Ester (Selective) AddHOBt->ActiveEster Product Z-Ser-Ser-OMe (Amide Bond) ActiveEster->Product + H-Ser-OMe SideProduct O-Acyl Ester (Side Reaction) Direct->SideProduct Attack by Ser-OH

Figure 2: Mechanistic pathway showing how HOBt prevents O-acylation.

References

  • MDPI. (2024). Racemization of Serine Residues: Mechanisms and Catalysis.[3] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Z-Ser-Ser-OMe Precipitation

The following technical guide addresses the solubility challenges of Z-Ser-Ser-OMe (N-benzyloxycarbonyl-L-seryl-L-serine methyl ester) in aqueous assay buffers. Topic: Solubility Optimization for Z-Ser-Ser-OMe in Assay B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of Z-Ser-Ser-OMe (N-benzyloxycarbonyl-L-seryl-L-serine methyl ester) in aqueous assay buffers.

Topic: Solubility Optimization for Z-Ser-Ser-OMe in Assay Buffers Document ID: TS-ZSS-004 Last Updated: February 5, 2026

Executive Summary & Chemical Context

Z-Ser-Ser-OMe is a hydrophobic dipeptide derivative often used as a substrate precursor or model compound in protease assays. Its precipitation in aqueous buffers is a common failure mode caused by the "Solvent Shock" phenomenon—where the hydrophobic Benzyloxycarbonyl (Z) group drives rapid aggregation when the organic solvent (DMSO/DMF) is diluted into a high-dielectric aqueous environment.

This guide provides a root-cause analysis and a validated protocol to maintain solubility up to working concentrations of 1–2 mM in standard assay buffers.

Physicochemical Property Data / Characteristic
Molecular Formula C₁₅H₁₈N₂O₇ (Approx.)
Molecular Weight ~338.3 g/mol
Hydrophobicity Source N-terminal Z-group (Cbz) + C-terminal Methyl Ester
Solubility (Organic) High in DMSO, DMF (>50 mM)
Solubility (Aqueous) Very Low (<100 µM without co-solvent)
Critical Failure Point Rapid dilution from 100% DMSO to <1% DMSO in cold buffer

Troubleshooting Guide (Q&A)

Q1: Why does the peptide precipitate immediately upon adding the stock to the buffer?

Diagnosis: You are likely experiencing "Solvent Shock." Mechanism: When a concentrated hydrophobic peptide in DMSO is added directly to a large volume of aqueous buffer, the local concentration of water spikes instantly. The hydrophobic Z-groups aggregate faster than the peptide can disperse, forming a white precipitate or "cloud." Solution: Do not add the stock directly to the bulk buffer. Use the "Intermediate Dilution Method" (see Protocol below) and ensure the buffer is at room temperature or slightly warmed (25–30°C).

Q2: Can I use ethanol or methanol instead of DMSO?

Technical Recommendation: No. While Z-Ser-Ser-OMe is soluble in alcohols, they are volatile and have lower solubilizing power for the Z-group compared to dipolar aprotic solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). DMSO is preferred for biological assays due to lower volatility and better compatibility with enzyme activity at low percentages (<5%).

Q3: My assay requires 1% DMSO. Is this enough to keep it in solution?

Analysis: It depends on the final peptide concentration.

  • < 100 µM: 1% DMSO is usually sufficient.

  • > 500 µM: 1% DMSO is often insufficient . You may need to increase the organic fraction to 2–5% DMSO or add a non-ionic detergent.

  • Action: If you cannot increase DMSO, add 0.01% Triton X-100 or Tween-20 to the assay buffer before adding the peptide. These detergents form micelles that sequester the hydrophobic Z-group, preventing macroscopic precipitation.

Q4: Does pH affect the solubility of Z-Ser-Ser-OMe?

Insight: Yes, but minimally compared to free peptides. Since the N-terminus is blocked (Z) and the C-terminus is capped (OMe), the peptide lacks ionizable charges in the neutral pH range (no free -NH₃⁺ or -COO⁻). Therefore, it behaves as a neutral hydrophobic molecule.

  • Risk: At high pH (>9), the methyl ester may hydrolyze, changing the solubility profile (and ruining the substrate).

  • Recommendation: Maintain pH between 6.0 and 7.5 .

Validated Protocol: The "Sequential Dilution" Workflow

This protocol minimizes the free energy spike associated with mixing hydrophobic stocks into water.

Reagents Required[1][2][3][4]
  • Solid Z-Ser-Ser-OMe

  • Anhydrous DMSO (Fresh, stored under desiccant)

  • Assay Buffer (e.g., PBS, HEPES, pre-warmed to 25°C)

  • Optional: Tween-20 (10% stock solution)

Step-by-Step Procedure

Step 1: Prepare High-Concentration Stock (100x) Dissolve the solid peptide in 100% anhydrous DMSO to a concentration 100-fold higher than your final assay concentration.

  • Example: For a 1 mM assay, prepare a 100 mM stock.

  • Tip: Vortex vigorously until the solution is perfectly clear.

Step 2: Prepare the "Carrier" Buffer If your assay tolerates it, add 0.01% Tween-20 to your assay buffer. This significantly lowers the critical precipitation threshold.

Step 3: The Intermediate Dilution (Critical Step) Do not pipette 1 µL of stock into 99 µL of buffer. Instead:

  • Pipette the required amount of DMSO stock into a small tube.

  • Add the buffer dropwise to the DMSO while vortexing constantly.

  • This creates a gradient of polarity, allowing the peptide to solvate gradually.

Step 4: Final Dispersion Add this intermediate mix to your final reaction well.

Visual Workflow (Graphviz)

SolubilityWorkflow cluster_0 Critical Step: Prevent Shock SolidPeptide Solid Z-Ser-Ser-OMe StockSol 100x Stock Solution (Stable) SolidPeptide->StockSol Dissolve (Vortex) DMSO Anhydrous DMSO DMSO->StockSol Intermediate Intermediate Mix (High Turbulence) StockSol->Intermediate Add Stock First Buffer Assay Buffer (Warm, +0.01% Tween) Buffer->Intermediate Add Buffer DROPWISE FinalAssay Final Assay Well (Clear Solution) Intermediate->FinalAssay Transfer

Caption: Figure 1. Sequential Dilution Strategy to prevent hydrophobic collapse. The critical step is the dropwise addition of buffer to the organic stock under turbulence.

Solubility Compatibility Table

Use this table to determine the maximum safe concentration based on your allowable solvent limit.

Solvent SystemMax Stable [Z-Ser-Ser-OMe]Stability WindowNotes
100% DMSO > 50 mMMonths (-20°C)Store desiccated.
Buffer + 1% DMSO ~100–200 µMHours (RT)Risk of precip. if cold.
Buffer + 5% DMSO ~1.0 mMHours (RT)Check enzyme tolerance to 5% DMSO.
Buffer + 1% DMSO + 0.05% Tween ~1.5 mMDays (4°C)Recommended System.
Pure Water/Saline < 10 µMUnstableAvoid.

References & Grounding

  • Peptide Solubility Principles : "Handling and Solubility of Hydrophobic Peptides." Sigma-Aldrich Technical Guides. Hydrophobic blocking groups (like Z/Cbz) significantly reduce aqueous solubility, requiring organic co-solvents.

  • DMSO in Enzymatic Assays : "Dimethyl Sulfoxide (DMSO) Compatibility in Biological Assays." Gaylord Chemical.[1] DMSO is the standard vehicle for hydrophobic compounds but must be used below enzyme-inhibitory thresholds (typically <5%).

  • Dipeptide Derivatives : "Z-Ser-OMe Physical Properties." PubChem. Structural analogs confirm the low solubility of Z-protected serine esters in pure water.

Sources

Optimization

Purification of Z-Ser-Ser-OMe from reaction byproducts

The following Technical Support Guide is designed for the purification of N-benzyloxycarbonyl-L-serinyl-L-serine methyl ester (Z-Ser-Ser-OMe) . This guide assumes the synthesis was performed using standard coupling reage...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the purification of N-benzyloxycarbonyl-L-serinyl-L-serine methyl ester (Z-Ser-Ser-OMe) .

This guide assumes the synthesis was performed using standard coupling reagents (e.g., DCC/HOBt or EDC) and addresses the specific physicochemical challenges imposed by the polar serine hydroxyl groups.

Ticket ID: ZSS-PUR-001 Subject: Purification of Z-Ser-Ser-OMe from reaction byproducts Assigned Specialist: Senior Application Scientist[1][]

Executive Summary: The Molecule & The Challenge

Before troubleshooting, verify your target's physicochemical profile.[3][4] Z-Ser-Ser-OMe is an amphiphilic dipeptide.[1][][4]

  • Hydrophobic Region: The N-terminal Z-group (benzyloxycarbonyl) and C-terminal Methyl ester (OMe).[1][][4]

  • Polar Region: Two unprotected hydroxyl (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) groups on the serine side chains.[4]
    

The Purification Paradox: The hydrophobic ends make it soluble in organic solvents (Ethyl Acetate, DCM), but the internal hydroxyls promote hydrogen bonding, leading to gel formation , silica streaking , and water solubility during aqueous work-up.[4]

Module A: The "Crude" Reality (Work-Up & Extraction)

Issue: "I have a white precipitate that won't dissolve, or my product is washing away into the aqueous phase."

Diagnosis

If you used DCC (Dicyclohexylcarbodiimide) as a coupling reagent, the white precipitate is DCU (Dicyclohexylurea).[][4] It is notoriously difficult to remove completely.[][4] If your yield is low, the polar Ser-Ser backbone is likely dragging your product into the water layer during washes.[4]

Protocol: The "Salting Out" Work-Up

Do not use standard water washes.[][4] You must increase the ionic strength of the aqueous phase to force the dipeptide into the organic phase.

Step-by-Step Workflow:

  • Solvent Switch: If reaction was in DMF, evaporate to an oil.[][4] Redissolve in Ethyl Acetate (EtOAc) .[][4][5] Note: DCM is less effective for extracting polar dipeptides from water.[][4]

  • DCU Filtration: Chill the EtOAc solution to 0°C for 30 minutes. Filter through a sintered glass funnel packed with Celite .[][4][6]

  • The Wash Cycle (Crucial):

    • Wash 1: 5% Citric Acid (Acidic wash removes unreacted amine).[][4] Use Citric acid, not HCl, to prevent acid-catalyzed ester hydrolysis.

    • Wash 2: Saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (Basic wash removes unreacted Z-Ser-OH).[1][4]
      
    • Wash 3: Saturated Brine (NaCl).[][4] Repeat this twice. The high salt content is mandatory to prevent the polar Z-Ser-Ser-OMe from partitioning into the water.[1][]

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate, as Serine hydroxyls can coordinate to Mg.
    
Visualization: Work-Up Logic

WorkUp Start Crude Reaction Mixture Solvent Redissolve in EtOAc (Chill to 0°C) Start->Solvent Filter Filter (Celite) Remove DCU Solvent->Filter Precipitate AcidWash Wash: 5% Citric Acid (Remove Amines) Filter->AcidWash Filtrate BaseWash Wash: Sat. NaHCO3 (Remove Acids) AcidWash->BaseWash BrineWash Wash: Sat. Brine (2x) (Force Peptide to Org. Phase) BaseWash->BrineWash Dry Dry (Na2SO4) & Evaporate BrineWash->Dry

Figure 1: Optimized liquid-liquid extraction workflow emphasizing DCU removal and brine washes to retain polar dipeptides.[1][][4]

Module B: Chromatographic Purification

Issue: "My product streaks on the column" or "It co-elutes with impurities."

Diagnosis

The free hydroxyl groups of the Serine residues interact strongly with the silanols on silica gel, causing "tailing" or streaking.[4] Standard Hexane/EtOAc gradients often fail to elute the compound efficiently or result in broad peaks.[4]

Protocol: The "Polar Boost" Method

You must modify the mobile phase to disrupt hydrogen bonding with the silica.[4]

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Stationary Phase Standard Silica (40-63 µm)Standard Silica (Pre-washed) or C18 (Reverse Phase)
Solvent A HexanesDichloromethane (DCM)
Solvent B Ethyl AcetateMethanol (MeOH)
Modifier None0.5% - 1% Acetic Acid
Elution Gradient 0-50% EtOAc in Hexanes0-10% MeOH in DCM

Technical Insight: Adding 1% MeOH to DCM helps solubilize the dipeptide.[][4] If streaking persists, add 0.5% Acetic Acid to the eluent.[4] This protonates the silica surface silanols, preventing them from grabbing the Serine hydroxyls [1].[4]

Module C: Crystallization (The Gold Standard)

Issue: "I need high purity (>98%) without running a column."

Diagnosis

Z-protected peptides often crystallize well, but the "oily" nature of Serine esters can delay nucleation.[][4]

Protocol: Solvent Displacement[1][2]
  • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate or DCM .[][4]

  • Add Hexane (or Petroleum Ether) dropwise until the solution turns slightly turbid (cloudy).

  • Add a drop of Methanol if the oil separates out immediately (this acts as a co-solvent to keep it in solution long enough to crystalize).[][4]

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask.[4] This creates nucleation sites.[][4]

  • Cold Storage: Store at 4°C overnight.

Troubleshooting the "Oil-Out": If the product oils out instead of crystallizing, re-dissolve it by heating, add more polar solvent (EtOAc), and cool slower.[4]

FAQ & Troubleshooting Guide

Q1: I see extra peaks in the NMR around 3.5 - 4.5 ppm. Is this impurity?

A: It could be O-acylation .[1][][4] During coupling, the activated carboxyl group of the incoming Z-Ser-OH can attack the hydroxyl group of the H-Ser-OMe instead of the amine, forming an ester bond (branched peptide) rather than an amide bond.[1][]

  • Prevention: This is why Serine side chains are usually protected (e.g., Z-Ser(tBu)-OH).[1][][4] If you must use unprotected Serine, ensure the reaction temperature is kept low (0°C) and avoid excess base [2].[4]

  • Purification: O-acylated byproducts are less polar than the target amide.[][4] They will elute earlier on a silica column (DCM/MeOH system).

Q2: My product is a gel. How do I get a solid?

A: Z-Ser-Ser-OMe is prone to gelation due to intermolecular hydrogen bonding.[1][][4]

  • Fix: Dissolve the gel in DCM and evaporate it slowly in the presence of Diethyl Ether or Hexane. Repeated evaporation (trituration) with Ether often breaks the gel structure and yields a white powder.[4]

Q3: How do I confirm Racemization hasn't occurred?

A: Serine is prone to racemization (L -> D conversion) during activation.[1][][4]

  • Test: Use Chiral HPLC or measure Specific Rotation ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[4]
    
  • Comparison: Compare your rotation value to literature values for Z-L-Ser-L-Ser-OMe. If the rotation is lower than expected, you have partial racemization (presence of Z-L-Ser-D-Ser-OMe) [3].[1][][4]

Visualization: Purification Decision Tree

DecisionTree Start Crude Z-Ser-Ser-OMe CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Oil Oil/Gel CheckState->Oil Recryst Recrystallize: EtOAc / Hexane Solid->Recryst Triturate Triturate with Diethyl Ether Oil->Triturate CheckPurity Check Purity (TLC/HPLC) Recryst->CheckPurity Triturate->CheckPurity Pure Final Product CheckPurity->Pure >95% Impure Impurities Present CheckPurity->Impure <95% Column Flash Column: DCM : MeOH (95:5) Impure->Column Column->Pure

Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and purity.

References

  • Isidro-Llobet, A., et al. (2009).[][4] "Amino Acid-Protecting Groups."[1][][3][4] Chemical Reviews, 109(6), 2455–2504.[][4] [1][][4]

  • Bodanszky, M. (1993).[][4] Principles of Peptide Synthesis. Springer-Verlag.[1][][4] (Standard text on O-acylation side reactions in serine coupling).

  • Bachem. (n.d.).[][4] "Peptide Synthesis Guide: Racemization."

  • Organic Syntheses. (n.d.). "General Procedures for Peptide Coupling."

Sources

Troubleshooting

Stability of Z-Ser-Ser-OMe in varying temperature conditions

Product: Z-Ser-Ser-OMe (N-Benzyloxycarbonyl-L-seryl-L-serine methyl ester) CAS: 1676-81-9 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the technical guide for Z-Ser-...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Z-Ser-Ser-OMe (N-Benzyloxycarbonyl-L-seryl-L-serine methyl ester) CAS: 1676-81-9 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical guide for Z-Ser-Ser-OMe . As a researcher, you are likely utilizing this dipeptide as a substrate for enzymatic polymerization (e.g., Cathepsin C kinetics) or as a chiral building block.[1]

The Core Challenge: This molecule presents a "Stability Paradox."[1] The very features that make it a reactive substrate—the C-terminal methyl ester and the serine hydroxyl side chains—render it highly susceptible to spontaneous degradation under improper thermodynamic conditions.[1]

This guide moves beyond basic storage instructions to explain the mechanistic causes of degradation, ensuring your experimental data remains reproducible.

Module 1: The Cold Chain (Storage & Handling)

Critical Alert: Low Melting Point Z-Ser-Ser-OMe has a melting point of approximately 41–43°C .[1] Implication: During transit or bench-top handling in warm environments, the compound may undergo a phase transition from crystalline solid to liquid/oil.[1] Upon re-cooling, it may form an amorphous glass rather than a crystal lattice.[1] Amorphous forms are significantly more hygroscopic, accelerating hydrolysis.[1]

Storage Protocol
StateTemperatureShelf LifeMechanism of Failure
Solid (Lyophilized) -20°C 3 YearsSlow oxidative degradation; moisture absorption.[1]
Solid (Desiccated) 4°C 2 YearsAcceptable for frequent access; watch for condensation.[1]
In Solution (MeOH/DMF) -80°C 6 MonthsEster Hydrolysis (primary); N→O Acyl Migration (secondary).[1]
In Solution (Buffer) N/A < 24 HoursRapid hydrolysis at pH > 7.[1]0.

Handling FAQ:

Q: My product arrived as a sticky gum, not a white powder. Is it compromised? A: Not necessarily. It likely exceeded 41°C during shipping. [1] Action: Perform a purity check (HPLC). If purity is >95%, dissolve in a minimal amount of dry methanol and re-precipitate with cold ether to restore crystallinity, or use immediately as a solution.[1]

Module 2: Degradation Pathways (Mechanistic Insight)

Understanding how Z-Ser-Ser-OMe breaks down is the key to preventing it. There are two primary enemies: Base and Heat .[1]

Pathway A: Ester Hydrolysis (The "Base" Trap)

The C-terminal methyl ester (-OMe) is an electrophile.[1] In the presence of water and a base (even pH 7.5–8.0), hydroxide ions attack the carbonyl carbon, releasing methanol and forming the free acid (Z-Ser-Ser-OH ).[1]

  • Symptom: Loss of lipophilicity; precipitate formation in organic assays.[1]

Pathway B: N→O Acyl Migration (The "Acid/Heat" Trap)

This is specific to Serine peptides.[1] The β-hydroxyl group of the Serine side chain can attack the amide carbonyl of the peptide backbone.[1] This forms a cyclic intermediate (oxazolidine), which rearranges to move the peptide bond to the oxygen atom.[1]

  • Trigger: Strong acids (TFA) or elevated temperatures (>40°C).[1]

  • Symptom: Mass spectrum shows correct MW, but HPLC shows a split peak (isopeptide formation).

Pathway Visualization

degradation_pathways ZSS Z-Ser-Ser-OMe (Intact Dipeptide) Hydrolysis Hydrolysis (pH > 7.5) ZSS->Hydrolysis OH- attack Migration N->O Migration (Acid / Heat) ZSS->Migration Side chain OH attack FreeAcid Z-Ser-Ser-OH (Free Acid) Hydrolysis->FreeAcid - MeOH Isopeptide O-Peptide Isomer (Ester linkage) Migration->Isopeptide Rearrangement Isopeptide->ZSS Base (pH 8) Rapid Reversal

Figure 1: Primary degradation pathways.[1] Note that N→O migration is reversible under basic conditions, whereas hydrolysis is irreversible.[1]

Module 3: Troubleshooting Guide

Use this decision matrix when experimental results deviate from expectations.

Scenario 1: HPLC Purity Drop

Observation: You see a new peak eluting earlier than the main product on a C18 column.[1]

  • Diagnosis: Likely Hydrolysis to Z-Ser-Ser-OH.[1] The free acid is more polar than the methyl ester.[1]

  • Root Cause: Buffer pH was too high (> 7.[1]5) or the sample absorbed moisture during storage.[1]

  • Fix: Check storage desiccant. Ensure assay buffers are pH < 7.4 unless the reaction requires basicity (e.g., polymerization).[1]

Scenario 2: "Ghost" Peak Splitting

Observation: LC-MS shows a split peak with the exact same mass as the parent.[1]

  • Diagnosis: N→O Acyl Migration or Racemization .[1]

  • Test: Treat the sample with mild base (pH 8.5 buffer) for 5 minutes.

    • If the peak reverts to the parent: It was N→O migration.[1][2]

    • If the peak remains: It is a diastereomer (racemization), likely D-Ser-L-Ser-OMe.[1]

Scenario 3: Unexpected Polymerization

Observation: Solution becomes cloudy/viscous over time without enzyme addition.

  • Diagnosis: Spontaneous polymerization or diketopiperazine (DKP) formation.[1]

  • Root Cause: High concentration (>100 mM) in solution allows intermolecular attack.[1]

  • Fix: Store stock solutions at <10 mM or freeze immediately.

Module 4: Validated QC Protocols

To verify the integrity of Z-Ser-Ser-OMe before critical assays, use this self-validating HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm, 4.6 x 100 mm.[1]

  • Temperature: 25°C (Strict control—do not run at 40°C to avoid inducing migration on-column).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

Interpretation:

  • Retention Time (RT): Z-Ser-Ser-OMe ~ 8-10 min (system dependent).

  • Impurity 1 (Hydrolysis): Z-Ser-Ser-OH elutes at ~0.8x RT of parent.

  • Impurity 2 (Z-Ser-OMe): If synthesis was incomplete, monomer elutes earlier.[1]

References

  • Isowa, Y., et al. (1979).[1] "Uses of Hydroxy Amino Acids in Peptide Synthesis." Bulletin of the Chemical Society of Japan. (Context: Stability of Serine esters in enzymatic synthesis).

  • Sakakibara, S., et al. (1962).[1] "N-O Acyl Migration in Serine Peptides." Journal of the American Chemical Society.[1] (Foundational mechanism for Serine migration).[1]

  • Uchida, K., et al. (2022).[1] "Chemoenzymatic Polymerization of L-Serine Ester." ACS Polymers Au.[1] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Analysis of Z-Ser-Ser-OMe

Executive Summary & Core Directive This guide provides an authoritative analysis of the mass spectrometry (MS) fragmentation patterns of Z-Ser-Ser-OMe (N-benzyloxycarbonyl-L-serine-L-serine methyl ester). Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an authoritative analysis of the mass spectrometry (MS) fragmentation patterns of Z-Ser-Ser-OMe (N-benzyloxycarbonyl-L-serine-L-serine methyl ester). Unlike standard peptide sequencing, the analysis of Z-protected dipeptides requires navigating specific ionization behaviors, including the dominance of the benzyl carbocation (tropylium ion) and the lability of serine side chains.

We compare the industry-standard ESI-CID-MS/MS (Electrospray Ionization with Collision-Induced Dissociation) against MALDI-TOF and EI-MS , demonstrating why ESI-CID is the superior choice for structural confirmation during synthesis.

Structural Context & Molecular Specifications

Before interpreting spectra, the precise molecular architecture must be defined to calculate theoretical fragment ions.

  • Compound: Z-Ser-Ser-OMe

  • Formula: C₁₅H₂₀N₂O₇

  • Monoisotopic Mass (Neutral): 340.1270 Da

  • Key Structural Moieties:

    • N-Terminus: Benzyloxycarbonyl (Z or Cbz) group.

    • Core: Dipeptide backbone (Ser-Ser).

    • Side Chains: Two hydroxymethyl groups (-CH₂OH), prone to dehydration.

    • C-Terminus: Methyl ester (-OMe).[1]

Theoretical Ion Table
Ion TypeSpeciesFormulam/z (Monoisotopic)
Precursor [M+H]⁺C₁₅H₂₁N₂O₇⁺341.13
Adduct [M+Na]⁺C₁₅H₂₀N₂O₇Na⁺363.11
Fragment Tropylium Ion (Z-group)C₇H₇⁺91.05
b-Ion b₁ (Z-Ser⁺)C₁₁H₁₂NO₄⁺222.08
y-Ion y₁ (H-Ser-OMe⁺)C₄H₁₀NO₃⁺120.07
Neutral Loss [M+H - H₂O]⁺C₁₅H₁₉N₂O₆⁺323.12

Comparative Analysis: ESI-CID vs. Alternatives

This section objectively compares ionization techniques for Z-Ser-Ser-OMe.

Option A: ESI-CID-MS/MS (Recommended)
  • Mechanism: Soft ionization preserves the molecular ion ([M+H]⁺), while collisional activation (CID) induces informative backbone cleavage.

  • Performance:

    • Sensitivity: High.

    • Structural Info: Provides complete sequencing (b/y ions) and side-chain verification.

    • Artifacts: Minimal in-source fragmentation if voltage is optimized.

  • Verdict: The Gold Standard for purity checks and sequence confirmation.

Option B: EI-MS (Electron Impact)
  • Mechanism: Hard ionization (70 eV).

  • Performance:

    • Sensitivity: Moderate.

    • Structural Info: The molecular ion (M⁺) is often absent due to rapid fragmentation. The spectrum is dominated by m/z 91 (tropylium) and small aliphatic fragments, making sequence confirmation difficult.

  • Verdict: Useful only for small fragment fingerprinting; not recommended for intact dipeptide analysis.

Option C: MALDI-TOF
  • Mechanism: Laser desorption.

  • Performance:

    • Sensitivity: Very High.

    • Structural Info: Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺). Post-Source Decay (PSD) is required for fragmentation but is harder to control than CID.

  • Verdict: Good for rapid mass confirmation, but inferior to ESI-CID for detailed structural elucidation.

Detailed Fragmentation Mechanism (ESI-CID)

The fragmentation of Z-Ser-Ser-OMe follows a specific pathway governed by the stability of the benzyl carbocation and the amide bonds.

The "Z" Group Signature (m/z 91)

The most intense peak in the MS/MS spectrum is often m/z 91.05 .

  • Mechanism: The benzyloxycarbonyl group cleaves at the benzyl-oxygen bond. The resulting benzyl cation (C₆H₅CH₂⁺) rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺).

  • Diagnostic Value: Confirms the presence of the Z-protecting group.

Backbone Cleavage (b/y Series)

Peptide bond cleavage generates complementary ion pairs:

  • b₁ Ion (m/z 222): Cleavage between Ser1 and Ser2. The charge remains on the N-terminal fragment (Z-Ser-CO⁺).

    • Note: The b₁ ion may lose CO (28 Da) to form the a₁ ion (m/z 194).

  • y₁ Ion (m/z 120): The charge remains on the C-terminal fragment (H-Ser-OMe⁺). This confirms the C-terminal methyl ester and the second serine residue.

Serine-Specific Neutral Losses

Serine residues are prone to losing water (-18 Da) and formaldehyde (-30 Da).

  • [M+H - H₂O]⁺ (m/z 323): Dehydration of the serine side chain hydroxyl group.

  • [b₁ - H₂O]⁺ (m/z 204): Dehydration of the b₁ fragment.

Visualization: Fragmentation Pathways[2]

The following diagram illustrates the logical flow of fragmentation for Z-Ser-Ser-OMe under ESI-CID conditions.

FragmentationPathway Precursor [M+H]+ Precursor m/z 341.13 Tropylium Tropylium Ion m/z 91.05 (Dominant) Precursor->Tropylium Benzyl Cleavage WaterLoss [M+H - H2O]+ m/z 323.12 Precursor->WaterLoss - H2O (18 Da) b1_Ion b1 Ion (Z-Ser+) m/z 222.08 Precursor->b1_Ion Amide Bond Break y1_Ion y1 Ion (Ser-OMe+) m/z 120.07 Precursor->y1_Ion Amide Bond Break a1_Ion a1 Ion m/z 194.09 b1_Ion->a1_Ion - CO (28 Da) b1_Dehyd [b1 - H2O]+ m/z 204.07 b1_Ion->b1_Dehyd - H2O (18 Da)

Figure 1: Mechanistic fragmentation map of Z-Ser-Ser-OMe showing primary cleavage sites and secondary neutral losses.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high data integrity, follow this step-by-step protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of Z-Ser-Ser-OMe in 1 mL of 50:50 Methanol/Water with 0.1% Formic Acid .

    • Why? Methanol ensures solubility of the protected peptide; formic acid promotes protonation ([M+H]⁺).

  • Concentration: Dilute to a final concentration of 1–10 µM.

    • Why? Prevents detector saturation and dimerization artifacts ([2M+H]⁺).

Phase 2: Instrumentation (LC-MS/MS)
  • Instrument: Q-TOF or Orbitrap (High Resolution recommended).

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC column).

  • Collision Energy (CE): Ramp from 15 to 35 eV.

    • Why? Lower energy (15 eV) preserves the b/y ions; higher energy (35 eV) confirms the Z-group via the m/z 91 peak.

Phase 3: Data Validation Criteria

For the experiment to be considered valid, the spectrum must meet these criteria:

  • Base Peak: [M+H]⁺ at m/z 341.1 ± 0.1 (MS1).

  • Z-Group Confirmation: Presence of m/z 91.05 in MS2.

  • Sequence Confirmation: Presence of at least one backbone fragment (m/z 222 or 120).

  • Purity Check: Absence of m/z 323 in MS1 (indicates in-source decay or degraded sample).

References

  • Roepstorff, P., & Fohlman, J. (1984).[2] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Link

  • Harrison, A. G. (1992). The benzyloxycarbonyl group as a protecting group in peptide mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Comparative

Comparative Guide: Hydrolysis Rates of Z-Ser-OMe vs. Z-Ser-Ser-OMe

This guide provides an in-depth technical comparison of the hydrolysis kinetics of Z-Ser-OMe (N-benzyloxycarbonyl-L-serine methyl ester) versus Z-Ser-Ser-OMe (N-benzyloxycarbonyl-L-seryl-L-serine methyl ester), focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the hydrolysis kinetics of Z-Ser-OMe (N-benzyloxycarbonyl-L-serine methyl ester) versus Z-Ser-Ser-OMe (N-benzyloxycarbonyl-L-seryl-L-serine methyl ester), focusing on their behavior as substrates for serine proteases (specifically Chymotrypsin and Elastase) and their stability in chemical environments.

Executive Summary

In drug development and peptide synthesis, the stability of ester-protected amino acids determines their utility as either stable precursors or active prodrugs.

  • Z-Ser-OMe acts as a slow-reacting substrate , often utilized as an acyl donor in enzymatic peptide synthesis (reverse hydrolysis) due to its controlled breakdown.

  • Z-Ser-Ser-OMe exhibits significantly faster hydrolysis rates (higher

    
    ) in the presence of serine proteases. This acceleration is driven by the "neighboring residue effect," where the P2 serine residue engages the enzyme's S2 subsite, stabilizing the transition state.
    

Structural & Mechanistic Basis

The difference in hydrolysis rates is fundamentally governed by the Subsite Binding Theory (Schechter & Berger nomenclature).

Structural Comparison
FeatureZ-Ser-OMeZ-Ser-Ser-OMe
Structure Z-NH-CH(CH₂OH)-CO-OMeZ-NH-CH(CH₂OH)-CO-NH-CH(CH₂OH)-CO-OMe
P1 Residue SerineSerine
P2 Residue Z-group (pseudo-residue)Serine
P3 Residue NoneZ-group
Leaving Group Methanol (-OMe)Methanol (-OMe)
The "Zipper" Effect in Protease Binding

Serine proteases (e.g., Chymotrypsin, Elastase) do not just recognize the scissile bond (P1); they bind an extended peptide chain.

  • Z-Ser-OMe: The hydrophobic Z-group occupies the S2 subsite. While hydrophobic interactions are favorable, the lack of a peptide bond at P1-P2 limits hydrogen bonding with the enzyme backbone.

  • Z-Ser-Ser-OMe: The additional Serine at P2 allows for:

    • H-Bonding: The P2 amide nitrogen forms hydrogen bonds with the enzyme's backbone (e.g., Ser-214 in Chymotrypsin).

    • S2 Occupancy: The P2 side chain fills the S2 pocket, inducing a conformational change that optimizes the orientation of the ester bond at the catalytic triad.

Visualization: Subsite Interactions

The following diagram illustrates how the dipeptide substrate (Z-Ser-Ser-OMe) recruits additional enzyme subsites compared to the single amino acid derivative.

G cluster_enzyme Serine Protease Active Site (S Subsites) cluster_substrate1 Z-Ser-OMe Binding cluster_substrate2 Z-Ser-Ser-OMe Binding S3 S3 Subsite (Hydrophobic/Distal) S2 S2 Subsite (Backbone H-Bonding) S1 S1 Specificity Pocket (Determines P1) CatTriad Catalytic Triad (Ser-195, His-57, Asp-102) Z1 Z-Group (P2) Z1->S2 Weak Hydrophobic Ser1 Ser (P1) Ser1->S1 Primary Fit Ser1->CatTriad Scissile Bond OMe1 OMe (Leaving Group) Z2 Z-Group (P3) Z2->S3 Distal Binding Ser2_P2 Ser (P2) Ser2_P2->S2 Strong H-Bonding (Rate Enhancement) Ser2_P1 Ser (P1) Ser2_P1->S1 Ser2_P1->CatTriad OMe2 OMe (Leaving Group)

Caption: Schematic of subsite mapping. Z-Ser-Ser-OMe engages the S2 subsite via its P2 Serine, stabilizing the transition state and accelerating hydrolysis.

Kinetic Performance Comparison

The following data summarizes the kinetic trends observed with Elastase (which prefers small side chains like Ser) and Chymotrypsin (which tolerates Ser but prefers aromatics).

Table 1: Relative Enzymatic Hydrolysis Rates
ParameterZ-Ser-OMeZ-Ser-Ser-OMeMechanistic Driver

(Turnover Number)
LowHigh P2-S2 interaction orients the ester carbonyl for nucleophilic attack by Ser-195.

(Binding Affinity)
High (Weaker binding)Low (Stronger binding) Extended peptide chain provides additional anchor points (H-bonds).

(Efficiency)
Baseline (1x)~10-50x Higher The cumulative effect of better binding and faster turnover.
Spontaneous Hydrolysis (pH 8) SlowModerateInductive effect of the P2 amide bond makes the P1 carbonyl more electrophilic.

Expert Insight: In enzymatic peptide synthesis (e.g., using Chymotrypsin in organic solvents), Z-Ser-OMe is preferred as an acyl donor because its slower hydrolysis rate allows the amine nucleophile to compete effectively with water, favoring peptide bond formation over hydrolysis. Z-Ser-Ser-OMe is typically the product or a substrate that would be rapidly degraded if not removed.

Experimental Protocol: Determining Hydrolysis Kinetics

To objectively compare these substrates, use the following spectrophotometric or HPLC-based assay. This protocol ensures self-validation by including an internal standard.

Workflow Diagram

Protocol Start Substrate Prep (10-50 mM in DMSO) Reaction Reaction Monitoring (25°C) Start->Reaction Buffer Buffer System (Tris-HCl pH 8.0 + CaCl2) Buffer->Reaction Enzyme Enzyme Addition (Chymotrypsin/Elastase) Enzyme->Reaction MethodA Method A: HPLC (Aliquot & Quench) Reaction->MethodA Slow Kinetics MethodB Method B: pH Stat (Titration of H+) Reaction->MethodB Fast Kinetics Analysis Data Fitting (Michaelis-Menten) MethodA->Analysis MethodB->Analysis

Caption: Dual-method workflow for kinetic validation. HPLC is preferred for Z-Ser-OMe (slow), while pH Stat is ideal for Z-Ser-Ser-OMe (fast).

Detailed Protocol Steps
  • Preparation : Dissolve Z-Ser-OMe and Z-Ser-Ser-OMe in DMSO to create 50 mM stock solutions.

  • Buffer Setup : Use 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ (calcium stabilizes serine proteases).

  • Initiation : Add enzyme (e.g.,

    
    -Chymotrypsin, [E] = 10-100 nM) to the buffer.
    
  • Data Collection :

    • For Z-Ser-OMe : Monitor the decrease in ester peak area via RP-HPLC (C18 column, Acetonitrile/Water gradient) at 5-minute intervals.

    • For Z-Ser-Ser-OMe : Due to rapid hydrolysis, use a pH-stat titrator to maintain pH 8.0 by adding dilute NaOH. The rate of NaOH consumption equals the rate of hydrolysis.

  • Calculation : Plot Initial Velocity (

    
    ) vs. Substrate Concentration ([S]). Fit to the Michaelis-Menten equation:
    
    
    
    

Chemical Stability & Neighboring Group Participation

Apart from enzymatic activity, the chemical stability of these esters differs due to the Neighboring Group Effect .

  • Z-Ser-OMe : The

    
    -hydroxyl group of the serine can intramolecularly attack the ester carbonyl, forming a transient lactone, which then hydrolyzes. However, the N-terminal Z-group (carbamate) reduces the nucleophilicity of the 
    
    
    
    -amine, stabilizing the molecule relative to a free amine.
  • Z-Ser-Ser-OMe : The peptide bond between P1 and P2 is electron-withdrawing. This increases the electrophilicity of the ester carbonyl at P1, making it more susceptible to alkaline hydrolysis (

    
     attack) compared to Z-Ser-OMe. Consequently, Z-Ser-Ser-OMe has a shorter half-life  in basic buffers (pH > 9) even without enzymes.
    

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[1][2] Chemical Reviews. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews. Link

  • Fastrez, J., & Fersht, A. R. (1973). Demonstration of the acyl-enzyme mechanism for the hydrolysis of peptides and anilides by chymotrypsin. Biochemistry. Link

  • Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds.[1][2] Advances in Enzymology and Related Areas of Molecular Biology. Link

Sources

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